An In-Depth Technical Guide to DL-[1,3-¹³C₂]Glyceraldehyde: Structure, Properties, and Applications in Metabolic Research
An In-Depth Technical Guide to DL-[1,3-¹³C₂]Glyceraldehyde: Structure, Properties, and Applications in Metabolic Research
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of DL-[1,3-¹³C₂]Glyceraldehyde. It delves into the core principles of its use as a stable isotope tracer, providing both the theoretical underpinnings and practical methodologies required to leverage this powerful tool in metabolic research.
Introduction: The Significance of Isotopic Tracers in Modern Biology
Glyceraldehyde is the simplest aldose sugar and, in its phosphorylated form (glyceraldehyde-3-phosphate), represents a critical junction in central carbon metabolism, linking glycolysis, the pentose phosphate pathway (PPP), and gluconeogenesis.[1][2] Understanding the flow of carbon through these pathways—a discipline known as Metabolic Flux Analysis (MFA)—is paramount to deciphering the metabolic states of both healthy and diseased cells.
Stable isotope-labeled compounds, such as DL-[1,3-¹³C₂]Glyceraldehyde, are indispensable tools for these investigations.[3] By replacing specific carbon atoms with the heavy isotope ¹³C, we can trace their journey through complex biochemical networks using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for a dynamic and quantitative assessment of pathway activity, offering insights that are unattainable through genomics or proteomics alone. This guide focuses on the unique advantages and applications of the [1,3-¹³C₂] labeling pattern for elucidating metabolic phenotypes.
Core Chemical Structure and Physicochemical Properties
DL-[1,3-¹³C₂]Glyceraldehyde is a racemic mixture of the D and L enantiomers of glyceraldehyde, isotopically enriched at the C1 (aldehyde) and C3 (primary alcohol) positions. This specific labeling is crucial for its utility as a tracer.
Caption: Chemical structure of [1,3-¹³C₂]Glyceraldehyde.
The table below summarizes the key properties of this compound. While many physical properties are reported for the unlabeled analogue, they are expected to be nearly identical for the isotopically labeled version due to the negligible effect of isotopic substitution on intermolecular forces.
| Property | Value | Source |
| Chemical Name | DL-[1,3-¹³C₂]Glyceraldehyde | - |
| CAS Number | 478529-53-2 | [4] |
| Molecular Formula | ¹³C₂C₁H₆O₃ | [5] |
| Molecular Weight | 92.1 g/mol | [5] |
| Unlabeled MW | 90.08 g/mol | [6] |
| Appearance | Colorless solid or syrup | [1][7] |
| Melting Point | ~145 °C (for unlabeled) | [6][7] |
| Solubility | Soluble in water | [6][7] |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
The Rationale: Why Use a [1,3-¹³C₂] Labeling Strategy?
The choice of an isotopic tracer is a critical experimental decision. The [1,3-¹³C₂] labeling pattern of glyceraldehyde is particularly powerful for dissecting the lower half of glycolysis and its branch points.
Causality Behind the Choice: When DL-[1,3-¹³C₂]Glyceraldehyde is introduced to cells, it is phosphorylated to glyceraldehyde-3-phosphate (G3P), entering the metabolic network. The two ¹³C labels are located at the terminal carbons of this three-carbon molecule. As G3P is metabolized to pyruvate, the C1 label is retained on the carboxyl carbon of pyruvate (C1), while the C3 label is retained on the methyl carbon of pyruvate (C3). This M+2 labeled pyruvate becomes a unique signature that can be tracked into downstream pathways.
Caption: Conceptual flow of an isotopic tracer experiment.
This strategy is superior to using a uniformly labeled ([U-¹³C₃]) tracer in certain contexts because it provides more specific information. For instance, it allows for the clear differentiation of carbon atoms that have passed through the oxidative vs. non-oxidative phases of the pentose phosphate pathway.
Key Applications in Research and Drug Development
Tracing Central Carbon Metabolism and Anaplerosis
The primary application of DL-[1,3-¹³C₂]Glyceraldehyde is to quantify the flux through glycolysis and the TCA (Krebs) cycle.
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Glycolysis: As shown in the diagram below, the metabolism of [1,3-¹³C₂]G3P through glycolysis directly produces [1,3-¹³C₂]Pyruvate. The detection of this M+2 isotopologue in downstream metabolites like Lactate ([1,3-¹³C₂]Lactate) or Alanine ([1,3-¹³C₂]Alanine) provides a direct, quantifiable measure of glycolytic flux from the G3P node.
-
TCA Cycle Entry: The resulting [1,3-¹³C₂]Pyruvate can be converted to [1,3-¹³C₂]Acetyl-CoA by pyruvate dehydrogenase (PDH) and enter the TCA cycle. This will lead to M+2 labeling in early TCA intermediates like citrate. Alternatively, it can be carboxylated by pyruvate carboxylase (PC) to form [1,3-¹³C₂]Oxaloacetate, a key anaplerotic reaction. Tracking the specific isotopologues of TCA cycle intermediates allows for the precise determination of the relative contributions of PDH and PC pathways.
Caption: Simplified metabolic fate of DL-[1,3-¹³C₂]Glyceraldehyde.
Elucidating Metabolic Reprogramming in Cancer
Cancer cells exhibit profound metabolic alterations, famously characterized by a preference for glycolysis even in the presence of oxygen (the Warburg effect).[8] Unlabeled glyceraldehyde itself has been shown to inhibit cancer cell growth, presumably by interfering with this glycolytic addiction.[8][9]
DL-[1,3-¹³C₂]Glyceraldehyde is an ideal tool to study these phenomena with high precision. In drug development, it can be used to:
-
Assess Target Engagement: Determine if a drug targeting a glycolytic enzyme effectively reduces the flux of the ¹³C label.
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Identify Resistance Mechanisms: Observe if cancer cells bypass a drug-induced block by rerouting the ¹³C label through alternative pathways.
-
Profile Metabolic Phenotypes: Characterize the metabolic signature of different cancer cell lines or patient-derived xenografts to identify potential therapeutic vulnerabilities.
Experimental Workflow: From Cell Culture to Data Analysis
Executing a successful stable isotope tracing experiment requires meticulous attention to detail. The following protocols represent a self-validating system, where proper controls and precise execution ensure the trustworthiness of the resulting data.
Caption: General experimental workflow for stable isotope tracing.
Protocol: ¹³C Labeling in Adherent Mammalian Cells
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Cell Seeding: Seed cells (e.g., a human cancer cell line) in multi-well plates (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment. Culture in standard growth medium for 24 hours.
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Medium Preparation: Prepare the labeling medium. This typically involves a base medium (e.g., DMEM) lacking the standard carbon source (glucose), supplemented with dialyzed serum and the experimental carbon source, DL-[1,3-¹³C₂]Glyceraldehyde, at a physiologically relevant concentration (e.g., 1-5 mM).
-
Initiation of Labeling: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to each well. This is time zero (T=0).
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Time Course: Incubate the cells for the desired time points. A typical time course might include T=0, 1h, 4h, and 24h to capture both rapid and steady-state labeling kinetics.
Protocol: Metabolite Extraction
Causality: The goal is to instantly halt all enzymatic activity to preserve the metabolic snapshot at that exact moment. This is achieved by rapid temperature drop and extraction with a cold organic solvent mixture that precipitates proteins and solubilizes small molecule metabolites.
-
Quenching: At each time point, rapidly aspirate the labeling medium. Immediately place the plate on dry ice.
-
Extraction Solvent Addition: Add a pre-chilled (-80°C) extraction solvent to each well. A common choice is an 80:20 mixture of methanol:water. The volume should be sufficient to cover the cells (e.g., 1 mL for a 6-well plate).
-
Cell Lysis and Collection: Place the plates on a shaker at 4°C for 10 minutes to ensure complete lysis and extraction. Scrape the cells from the bottom of the well using a cell scraper.
-
Centrifugation: Transfer the cell lysate/solvent mixture to a microcentrifuge tube. Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube. This sample is now ready for analysis or can be stored at -80°C.
Protocol: Sample Analysis by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing the labeled extracts.
-
Chromatography: Inject the metabolite extract onto an appropriate LC column (e.g., a HILIC or reverse-phase column) to separate the metabolites over time.
-
Mass Spectrometry: The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition: The mass spectrometer is operated in a mode that scans for a range of mass-to-charge ratios (m/z), allowing for the detection of all isotopologues of a given metabolite simultaneously.
Data Interpretation: From Mass Shifts to Biological Insight
The raw data from the LC-MS consists of peaks corresponding to different metabolites. For each metabolite, a full mass spectrum is obtained. The incorporation of ¹³C from DL-[1,3-¹³C₂]Glyceraldehyde will result in a predictable mass shift.
Example Interpretation: For Pyruvate (unlabeled MW = 88.03), we would expect to see:
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M+0: A peak at ~87.02 m/z (in negative mode) corresponding to the unlabeled pyruvate naturally present in the cell.
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M+2: A peak at ~89.02 m/z corresponding to pyruvate that has been newly synthesized from the [1,3-¹³C₂]Glyceraldehyde tracer.
The relative abundance of the M+2 peak compared to the M+0 peak over time provides a direct measure of the rate of pyruvate synthesis from glyceraldehyde.
| Metabolite | Unlabeled MW | Expected Labeled Isotopologue | Mass Shift | Implied Pathway |
| Pyruvate | 88.03 | [1,3-¹³C₂]Pyruvate | M+2 | Glycolysis |
| Lactate | 90.05 | [1,3-¹³C₂]Lactate | M+2 | Glycolysis / Fermentation |
| Alanine | 89.09 | [1,3-¹³C₂]Alanine | M+2 | Glycolysis / Transamination |
| Citrate | 192.12 | [1,2-¹³C₂]Citrate | M+2 | Glycolysis -> PDH -> TCA Cycle |
By applying mathematical models, the fractional enrichment data for multiple metabolites can be used to calculate absolute flux values for dozens of reactions simultaneously, providing a comprehensive map of cellular metabolism.[10]
Conclusion
DL-[1,3-¹³C₂]Glyceraldehyde is a sophisticated and powerful research tool. Its specific labeling pattern provides a clear and interpretable signal for tracing the flow of carbon through lower glycolysis and into the TCA cycle. For scientists and drug developers in fields ranging from oncology to metabolic diseases, mastering the application of this tracer provides a window into the dynamic metabolic landscape of the cell, enabling novel discoveries and the development of next-generation therapeutics.
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